5-Cyclohexylcyclohexane-1,3-dione

Vue d'ensemble

Description

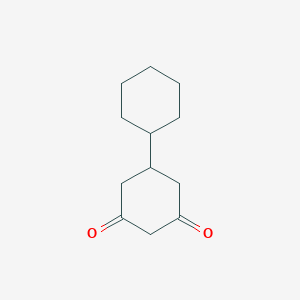

5-Cyclohexylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclic diketones It is characterized by the presence of two ketone groups on a cyclohexane ring, with an additional cyclohexyl group attached to the ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylcyclohexane-1,3-dione typically involves the reaction of cyclohexanone with cyclohexylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like copper(II) chloride to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Haloform Reactions

Cyclohexane-1,3-diones undergo haloform reactions under specific conditions. While 1a (dihydroresorcinol) does not yield a positive iodoform test , bromoform and chloroform reactions proceed via dibromination/chlorination followed by alkaline cleavage:

-

Bromoform Reaction :

-

Chloroform Reaction :

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Bromoform | Br₂, NaOH | Glutaric acid + Bromoform | 93% | |

| Chloroform | NaOCl | β,β-Dimethylglutaric acid + CHCl₃ | N/A |

Multi-Component Reactions (MCRs)

The diketone scaffold participates in MCRs to synthesize bioactive heterocycles :

-

Pyran Derivatives :

-

Thiophene Derivatives :

| Heterocycle | Key Substituents | Biological Activity | IC₅₀/Potency | Source |

|---|---|---|---|---|

| Pyran | Electron-withdrawing groups | Anti-proliferative (A549, H460) | 2.1–8.7 µM | |

| Thiophene | Halogens (Cl, F) | c-Met kinase inhibition | 0.8–3.2 nM |

Tautomerism and Enol Reactivity

The compound predominantly exists as the enol tautomer , enhancing its nucleophilic character:

-

Enolate Formation :

-

Acid-Catalyzed Reactions :

Thermochemical Data

Applications De Recherche Scientifique

Organic Synthesis

5-Cyclohexylcyclohexane-1,3-dione serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its ability to undergo various chemical transformations such as oxidation to yield carboxylic acids or reduction to form diols.

Research indicates that the compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies suggest that derivatives of cyclohexane-1,3-dione can inhibit microbial growth, making them candidates for developing new antimicrobial agents .

- Anticancer Activity : The compound has been investigated for its inhibitory effects on non-small-cell lung cancer (NSCLC) cell lines. QSAR modeling has shown promising results in identifying derivatives with strong cytotoxic activity against various cancer cell lines .

Agricultural Applications

This compound is explored as an intermediate in the production of herbicides and plant growth regulators. Its derivatives demonstrate herbicidal activity against specific plant targets, which can be beneficial in agricultural practices .

Case Study 1: Anticancer Research

A study focused on the anticancer properties of cyclohexane-1,3-dione derivatives evaluated their effectiveness against NSCLC cells (H460 and A549). The research utilized QSAR modeling to correlate structural features with biological activity. The findings indicated that certain substitutions on the cyclohexane ring significantly enhanced anticancer activity .

Case Study 2: Herbicidal Activity

In another investigation, a series of 2-acyl-cyclohexane-1,3-diones were synthesized and tested for their herbicidal activity against p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant metabolism. The study revealed that specific structural modifications led to enhanced inhibitory potency compared to existing herbicides like sulcotrione .

Mécanisme D'action

The mechanism of action of 5-Cyclohexylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

5,5-Dimethylcyclohexane-1,3-dione: Another cyclic diketone with similar chemical properties but different substituents.

Cyclohexane-1,3-dione: The parent compound without any substituents.

2,2-Dimethylcyclohexane-1,3-dione: A derivative with different substituents on the cyclohexane ring.

Uniqueness: 5-Cyclohexylcyclohexane-1,3-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Activité Biologique

5-Cyclohexylcyclohexane-1,3-dione is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives, including this compound, have been explored for their inhibitory effects on various cancer cell lines. Research indicates that these compounds can inhibit the growth of non-small cell lung cancer (NSCLC) and other malignancies through their action on receptor tyrosine kinases and other molecular targets.

The biological activity of this compound is largely attributed to its structural properties that allow it to interact with specific proteins involved in cancer progression. The compound has shown potential as an inhibitor of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis. In vitro studies have demonstrated that derivatives of cyclohexane-1,3-dione can exhibit cytotoxic effects against several cancer cell lines:

- Non-Small Cell Lung Cancer (H460 and A549)

- Colorectal Cancer (HT29)

- Gastric Carcinoma (MKN-45)

- Malignant Glioma (U87MG)

- Hepatocellular Carcinoma (SMMC-7721)

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis has been performed to elucidate the relationship between the chemical structure of cyclohexane-1,3-dione derivatives and their biological activity. This analysis revealed that specific substitutions on the cyclohexane ring significantly influence the inhibitory potency against cancer cell lines. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.2 | H460 |

| Compound A | 10.4 | A549 |

| Compound B | 8.7 | HT29 |

The data indicates that variations in the aliphatic side chains and functional groups can enhance or diminish the anticancer activity of these compounds.

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of cyclohexane-1,3-dione derivatives and evaluated their anticancer properties through both in silico and in vitro methods. The study highlighted that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 20 µM. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Inhibition of Receptor Tyrosine Kinases

Another study focused on the ability of these compounds to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2. The results demonstrated that several derivatives could effectively block these pathways, which are crucial for tumor angiogenesis and growth .

Pharmacokinetics and Drug-Like Properties

Despite the promising biological activity observed in vitro, further studies are necessary to evaluate the pharmacokinetic properties of this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation to determine its viability as a therapeutic agent.

Propriétés

IUPAC Name |

5-cyclohexylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYBPPUTWMUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615809 | |

| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17844-66-5 | |

| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.